(6-Oxaspiro[3.4]octan-7-yl)methanamine
Description
(6-Oxaspiro[3.4]octan-7-yl)methanamine is a bicyclic amine featuring a spirocyclic oxa-ring system. Its structure comprises a six-membered oxygen-containing ring (oxa) fused with a four-membered carbocyclic ring, forming a spiro junction at the 7th position.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
6-oxaspiro[3.4]octan-7-ylmethanamine |
InChI |
InChI=1S/C8H15NO/c9-5-7-4-8(6-10-7)2-1-3-8/h7H,1-6,9H2 |
InChI Key |
XBNRVYDQDZEGRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(OC2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Oxaspiro[3.4]octan-7-yl)methanamine typically involves the formation of the spirocyclic ring system followed by the introduction of the methanamine group. One common method involves the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions to form the oxaspiro ring. Subsequent functionalization with an amine group can be achieved through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of (6-Oxaspiro[3.4]octan-7-yl)methanamine may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: (6-Oxaspiro[3.4]octan-7-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry: In organic synthesis, (6-Oxaspiro[3.4]octan-7-yl)methanamine serves as a building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit pharmacological properties such as enzyme inhibition or receptor binding, making it useful in the design of therapeutic agents.
Industry: In the industrial sector, (6-Oxaspiro[3.4]octan-7-yl)methanamine can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and structural features enable the creation of products with enhanced performance characteristics.
Mechanism of Action
The mechanism by which (6-Oxaspiro[3.4]octan-7-yl)methanamine exerts its effects depends on its interaction with molecular targets. For example, in a biological context, the compound may bind to specific enzymes or receptors, modulating their activity and leading to a physiological response. The pathways involved can include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the spirocyclic oxa framework but differ in substituents, ring size, or functional groups, leading to distinct physicochemical and pharmacological properties.
Structural Analogs with Modified Substituents
1-{2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl}methanamine Hydrochloride
- Molecular Formula: C₈H₁₃ClF₂NO
- Molecular Weight : 213.7 g/mol
- Key Features : Difluoro substitution at the 2,2-positions enhances lipophilicity and metabolic stability compared to the parent compound. The hydrochloride salt improves solubility in polar solvents. Purity ≥95% .
N-Methyl-5-oxaspiro[3.4]octan-7-amine
Analogs with Expanded or Altered Ring Systems
{6-Oxaspiro[3.5]nonan-7-yl}methanamine Hydrochloride
- Molecular Formula: C₉H₁₆ClNO
- Molecular Weight : 229.11 g/mol
- Key Features: Expansion to a seven-membered carbocyclic ring (spiro[3.5]nonane) increases conformational flexibility. This may influence binding affinity in biological systems compared to the smaller spiro[3.4]octane analog .
1-{5-Oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine
- Molecular Formula : C₇H₁₂N₂O
- Molecular Weight : 140.18 g/mol
- CAS 2649017-03-6 .
Functionalized Derivatives
{6-Oxaspiro[3.4]octan-7-yl}methanesulfonyl Chloride
- Molecular Formula : C₈H₁₃ClO₃S
- Molecular Weight : 224.71 g/mol
- Key Features : The sulfonyl chloride group enables nucleophilic substitution reactions, making this compound a versatile intermediate for synthesizing sulfonamides or sulfonate esters (CAS 2091952-85-9) .
2-{6-Oxaspiro[3.4]octan-7-yl}ethane-1-sulfonylchloride
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
